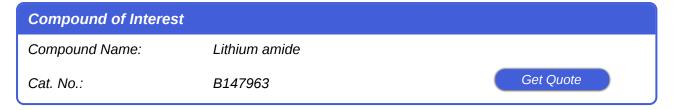


# Application Notes and Protocols: Using Lithium Amide for Deprotonation of Ketones

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The deprotonation of ketones to form enolates is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon bond-forming reactions. **Lithium amide**s are a class of strong, non-nucleophilic bases that are widely employed for this purpose. Their efficacy lies in their ability to rapidly and often regioselectively remove a proton from the  $\alpha$ -carbon of a ketone, generating a highly reactive lithium enolate. The choice of the specific **lithium amide**, reaction temperature, and solvent plays a crucial role in determining the regiochemical outcome of the deprotonation, leading to either the kinetic or thermodynamic enolate. This control is paramount in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the use of **lithium amides** in the deprotonation of ketones, with a focus on achieving predictable and high-yielding transformations.

# Mechanism of Deprotonation: Kinetic vs. Thermodynamic Control

The regioselectivity of ketone deprotonation with **lithium amide**s is governed by the principles of kinetic and thermodynamic control. For an unsymmetrical ketone with two different  $\alpha$ -

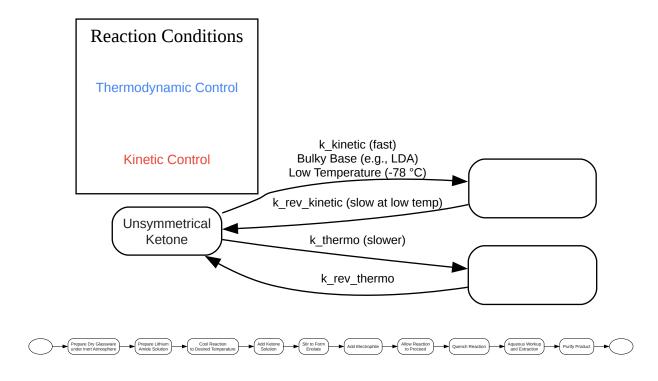


protons, two different enolates can be formed.

- Kinetic Enolate: The kinetic enolate is formed by the removal of the most accessible (least sterically hindered) α-proton. This process is rapid and generally irreversible, especially at low temperatures with a sterically bulky base like lithium diisopropylamide (LDA).[1]
- Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is
  typically the more substituted one. Its formation is favored under conditions that allow for
  equilibrium to be established, such as higher temperatures and the use of a less sterically
  hindered base or a slight excess of the ketone which can act as a proton shuttle.[2]

The choice between kinetic and thermodynamic control is a powerful tool for directing the outcome of subsequent reactions.

## **Signaling Pathway for Enolate Formation**



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